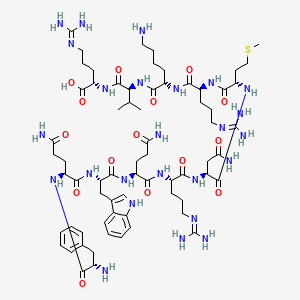![molecular formula C16H17ClN2O2 B12943619 tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl pyridine derivative. The reaction is often catalyzed by palladium and requires the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the phenyl ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in palladium-catalyzed cross-coupling reactions to create N-Boc-protected anilines .
Biology and Medicine: It can be used to synthesize bioactive molecules that may exhibit therapeutic properties .
Industry: In the industrial sector, this compound is utilized in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl (2-chloropyridin-4-yl)carbamate: Another related compound with a similar structure but different substitution pattern.
Uniqueness: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C16H17ClN2O2 |
|---|---|
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-3-pyridin-2-ylphenyl)carbamate |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)19-11-7-8-13(17)12(10-11)14-6-4-5-9-18-14/h4-10H,1-3H3,(H,19,20) |
Clave InChI |
CKQOYZZVGLARQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


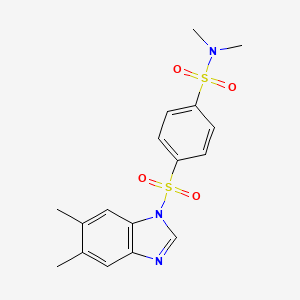

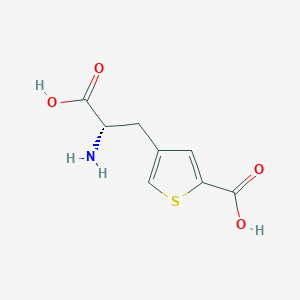
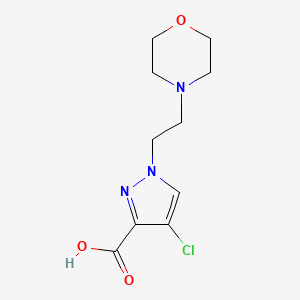
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)


![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
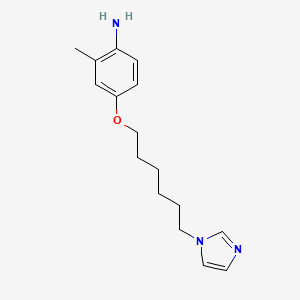


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
